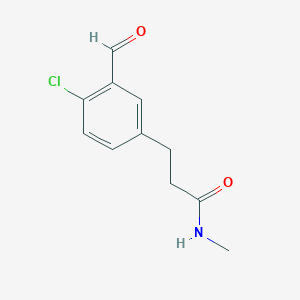
3-(4-chloro-3-formylphenyl)-N-methylpropionamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-chloro-3-formylphenyl)-N-methylpropionamide is an organic compound that belongs to the class of amides It features a chloro-substituted benzene ring with a formyl group and a propionamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-chloro-3-formylphenyl)-N-methylpropionamide typically involves the following steps:
Starting Materials: The synthesis begins with 4-chloro-3-formylbenzaldehyde and N-methylpropionamide.
Condensation Reaction: The formyl group of 4-chloro-3-formylbenzaldehyde reacts with the amide group of N-methylpropionamide under acidic or basic conditions to form the desired product.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
3-(4-chloro-3-formylphenyl)-N-methylpropionamide undergoes several types of chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines in the presence of a base like triethylamine.
Major Products Formed
Oxidation: 3-(4-chloro-3-carboxyphenyl)-N-methylpropionamide.
Reduction: 3-(4-chloro-3-hydroxyphenyl)-N-methylpropionamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(4-chloro-3-formylphenyl)-N-methylpropionamide has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Material Science: The compound can be used in the development of novel materials with specific properties, such as enhanced thermal stability or conductivity.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Industrial Applications: The compound is utilized in the production of specialty chemicals and as a precursor for more complex molecules.
Mechanism of Action
The mechanism of action of 3-(4-chloro-3-formylphenyl)-N-methylpropionamide involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes or receptors, altering their activity and leading to various biological effects.
Pathways Involved: It can modulate signaling pathways by binding to key proteins, thereby influencing cellular processes such as apoptosis, proliferation, or differentiation.
Comparison with Similar Compounds
Similar Compounds
4-chloro-3-formylbenzaldehyde: Shares the chloro and formyl groups but lacks the amide moiety.
N-methylpropionamide: Contains the amide group but lacks the aromatic ring with chloro and formyl substituents.
3-(4-chloro-3-hydroxyphenyl)-N-methylpropionamide: A reduced form of the target compound with a hydroxyl group instead of a formyl group.
Uniqueness
3-(4-chloro-3-formylphenyl)-N-methylpropionamide is unique due to the presence of both the chloro-substituted aromatic ring and the formyl group, which confer specific reactivity and potential for diverse applications. Its structure allows for various chemical modifications, making it a versatile intermediate in synthetic chemistry.
Properties
Molecular Formula |
C11H12ClNO2 |
|---|---|
Molecular Weight |
225.67 g/mol |
IUPAC Name |
3-(4-chloro-3-formylphenyl)-N-methylpropanamide |
InChI |
InChI=1S/C11H12ClNO2/c1-13-11(15)5-3-8-2-4-10(12)9(6-8)7-14/h2,4,6-7H,3,5H2,1H3,(H,13,15) |
InChI Key |
MIQUDXNCIVIEQN-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)CCC1=CC(=C(C=C1)Cl)C=O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














